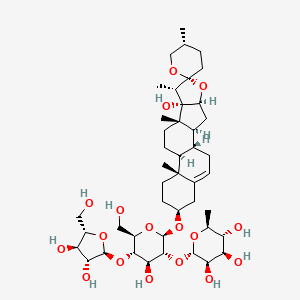

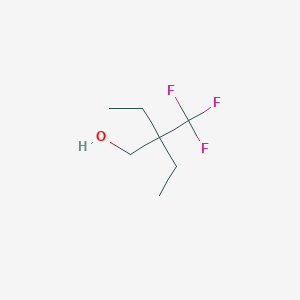

![molecular formula C10H13ClN2O2 B2699486 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride CAS No. 1445951-25-6](/img/structure/B2699486.png)

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride, also known as THP-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. THP-3 is a bicyclic heteroaromatic compound that has been synthesized through various methods.

Applications De Recherche Scientifique

Chemistry and Synthesis

The compound is a part of a broader class of chemicals known as pyrido[1,2-a]azepines, which have been studied for their synthesis, structure, reactivity, and applications. These compounds are significant in the synthesis of natural and synthetic substances with physiological activity. They serve as frameworks for developing inhibitors used in treating hypertension, congestive heart failure, and other cardiovascular diseases. Moreover, derivatives of this chemical class have been identified to possess high light-dependent herbicidal activity. The reactions involving pyrido[1,2-a]azepines include electrophilic reactions, reduction and hydrogenation, and transformations of rings, highlighting the compound's versatility in synthetic chemistry (Fischer, 2011).

Pharmacological Applications

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine, were synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, with certain derivatives displaying a broad activity spectrum against pathogens like Staphylococcus aureus and Escherichia coli. This research underlines the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).

Material Science

In material science, coordination polymers synthesized with pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanide and transition metals, demonstrate the structural versatility and application potential of these compounds in designing novel materials. The different products formed under varying conditions exhibit a range of dimensionalities and structural features, which could be explored further for specific material applications (Das et al., 2009).

Mécanisme D'action

Target of Action

The primary target of the compound 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .

Mode of Action

The compound this compound interacts with its target, the CCR2 receptor, as an antagonist . This means it binds to the receptor and blocks its activation, preventing the downstream effects of CCR2 activation .

Biochemical Pathways

The interaction of this compound with the CCR2 receptor affects the biochemical pathways associated with this receptor . The CCR2 receptor is involved in the recruitment of monocytes to sites of inflammation, and its antagonism can therefore have anti-inflammatory effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of the CCR2 receptor, which can lead to reduced inflammation and other effects depending on the specific disease context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-5-7-1-3-11-4-2-9(7)12-6-8;/h5-6,11H,1-4H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLLZTYFIBXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=C(C=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

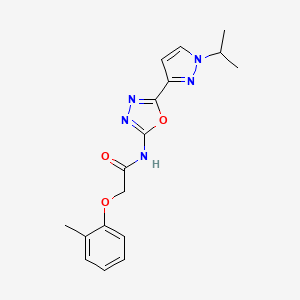

![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)

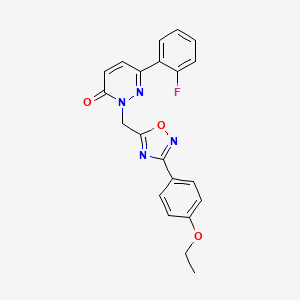

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)